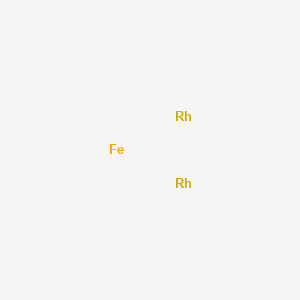
Iron;rhodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron-rhodium is an intermetallic compound composed of iron and rhodium. This compound is known for its unique magnetic properties, particularly its ability to undergo a first-order phase transition from an antiferromagnetic to a ferromagnetic state near room temperature . This property makes iron-rhodium a subject of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iron-rhodium can be synthesized through various methods, including:
Solid-State Reaction: This involves mixing iron and rhodium powders in stoichiometric ratios and heating them at high temperatures to form the intermetallic compound.
Arc Melting: In this method, iron and rhodium are melted together using an electric arc furnace. The molten mixture is then rapidly cooled to form the desired compound.
Chemical Vapor Deposition (CVD): This technique involves the deposition of iron and rhodium from their respective gaseous precursors onto a substrate, where they react to form the compound.
Industrial Production Methods
Industrial production of iron-rhodium typically involves high-temperature processes such as arc melting or induction melting, followed by annealing to achieve the desired phase and properties .
Analyse Chemischer Reaktionen
Types of Reactions
Iron-rhodium undergoes various chemical reactions, including:
Oxidation: Iron-rhodium can be oxidized to form oxides of iron and rhodium.
Reduction: The compound can be reduced back to its metallic state using reducing agents such as hydrogen.
Substitution: Iron-rhodium can undergo substitution reactions where one of the metals is replaced by another metal.
Common Reagents and Conditions
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Reduction: Commonly performed using hydrogen gas at high temperatures.
Substitution: Requires the presence of a suitable metal and appropriate reaction conditions, such as high temperature and pressure.
Major Products
Oxidation: Produces iron oxide and rhodium oxide.
Reduction: Yields metallic iron and rhodium.
Substitution: Results in the formation of new intermetallic compounds depending on the substituting metal.
Wissenschaftliche Forschungsanwendungen
Iron-rhodium has a wide range of applications in scientific research, including:
Magnetic Storage Devices: Due to its unique magnetic properties, iron-rhodium is used in the development of advanced magnetic storage devices.
Biomedical Applications: Research is being conducted on the use of iron-rhodium nanoparticles in targeted drug delivery and magnetic resonance imaging (MRI).
Material Science: Iron-rhodium is studied for its potential use in developing new materials with tunable magnetic properties.
Wirkmechanismus
The unique magnetic properties of iron-rhodium are due to its ability to undergo a first-order phase transition from an antiferromagnetic to a ferromagnetic state. This transition is influenced by factors such as temperature, pressure, and ion irradiation . The mechanism involves changes in the electronic structure and magnetic interactions between iron and rhodium atoms.
Vergleich Mit ähnlichen Verbindungen
Iron-rhodium can be compared with other intermetallic compounds such as:
Iron-Palladium (FePd): Similar to iron-rhodium, iron-palladium exhibits magnetic properties but has a different phase transition behavior.
Iron-Platinum (FePt): Known for its high magnetic anisotropy, iron-platinum is used in high-density magnetic storage devices.
Iron-Cobalt (FeCo): This compound is known for its high magnetic saturation and is used in various magnetic applications.
Iron-rhodium stands out due to its unique phase transition from antiferromagnetic to ferromagnetic states, which is not commonly observed in other similar compounds .
Eigenschaften
CAS-Nummer |
139207-55-9 |
|---|---|
Molekularformel |
FeRh2 |
Molekulargewicht |
261.66 g/mol |
IUPAC-Name |
iron;rhodium |
InChI |
InChI=1S/Fe.2Rh |
InChI-Schlüssel |
VSIMXCNNJWZJIJ-UHFFFAOYSA-N |
Kanonische SMILES |
[Fe].[Rh].[Rh] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1'-biphenyl]-2,5-diol](/img/structure/B14282858.png)
![Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate](/img/structure/B14282866.png)
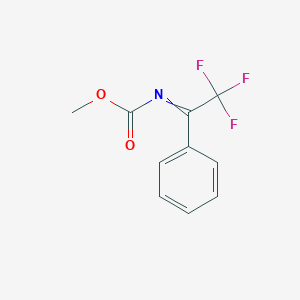
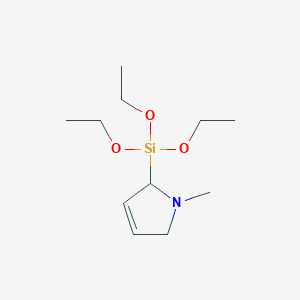
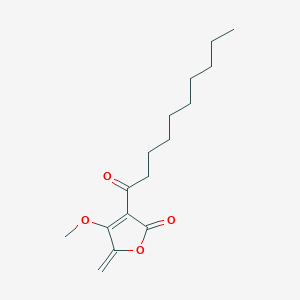
![3-[2-(4-Methoxyphenyl)ethenyl]thiophene](/img/structure/B14282884.png)
![1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14282890.png)

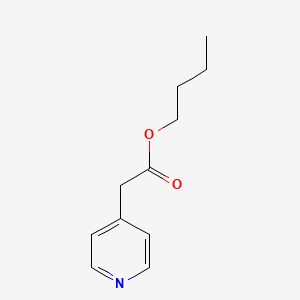
![1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride](/img/structure/B14282913.png)
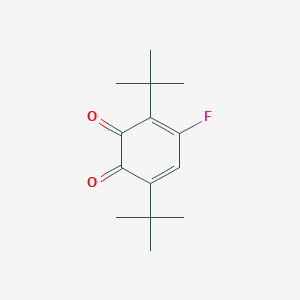
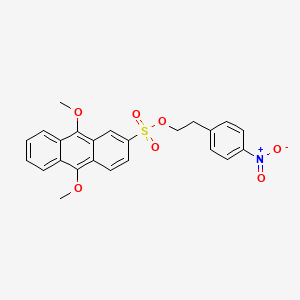
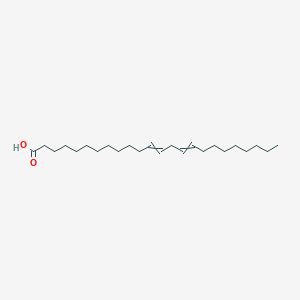
![[(1-Chlorohex-1-en-1-yl)selanyl]benzene](/img/structure/B14282941.png)
